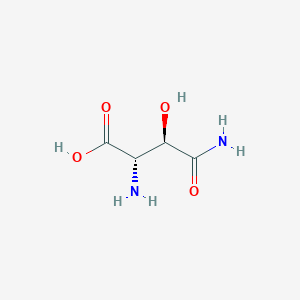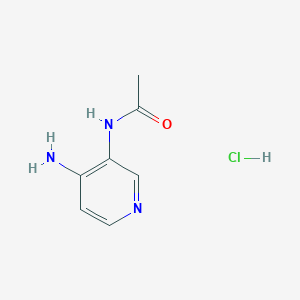
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis techniques for related compounds involve various organic chemistry methods. For instance, the synthesis of (S)-3-chloro-1-phenylpropanol in a 2-methyltetrahydrofuran cosolvent system demonstrates the use of eco-friendly solvents and enzymatic methods for achieving high yield and enantiomeric excess, highlighting the effectiveness of green chemistry approaches in synthesizing complex molecules (Tian et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl" can be complex, involving multiple functional groups and stereogenic centers. Research on the separation of stereoisomeric mixtures of nafronyl, for instance, sheds light on the challenges and strategies in isolating and characterizing molecules with multiple stereogenic centers, which is crucial for understanding their chemical behavior and applications (Kiwala et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving tetrahydrofuran derivatives and methylnaphthalene units vary widely, depending on the functional groups present and the reaction conditions. The synthesis and properties of polymers from 2-methyltetrahydrofuran, for example, illustrate the versatility of tetrahydrofuran derivatives in polymer chemistry, offering insights into the reactivity and potential applications of such compounds (Englezou et al., 2020).
Physical Properties Analysis
The physical properties of compounds similar to "2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl" are influenced by their molecular structure, including solubility, boiling point, and stability. For example, 2-methyltetrahydrofuran is highlighted for its properties as an eco-friendly solvent, which suggests that derivatives of this compound might also exhibit useful solvent properties or other physical characteristics beneficial for organic synthesis and industrial applications (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of tetrahydrofuran derivatives and methylnaphthalene, such as reactivity with various chemical agents and stability under different conditions, play a crucial role in their applications. Research on the use of 2-methyltetrahydrofuran in organometallic and biphasic reactions provides valuable information on the chemical behavior and versatility of these compounds (Aycock, 2007).
Eigenschaften
CAS-Nummer |
115025-98-4 |
|---|---|
Produktname |
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl |
Molekularformel |
C₃₀H₃₃NO₂ |
Molekulargewicht |
439.59 |
Synonyme |
α-(1-Naphthalenylmethyl)-1-naphthalenepropanoic Acid 2-(Diethylamino)ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)


![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)